2-Methoxypyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

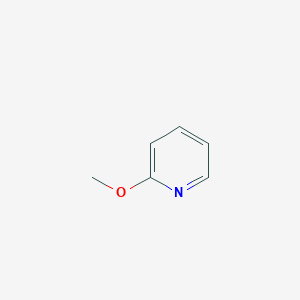

Structure

3D Structure

属性

IUPAC Name |

2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFOFMTUOBLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862722 | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.050 (20º) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.58 [mmHg] | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1628-89-3, 93337-21-4 | |

| Record name | 2-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-methoxypyridine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. The document traces the historical milestones in its synthesis, from its first reported preparation to modern, optimized methodologies. Key synthetic routes, including the nucleophilic substitution of 2-halopyridines and the Williamson ether synthesis from 2-hydroxypyridine, are discussed in detail, complete with experimental protocols. A thorough compilation of its physical and spectroscopic properties is presented in tabular format for easy reference. Additionally, this guide employs visualizations to illustrate reaction pathways and experimental workflows, adhering to stringent formatting and clarity standards for a professional audience.

Introduction

This compound (CAS No. 1628-89-3) is a colorless to pale yellow liquid with the molecular formula C₆H₇NO.[1][2] It serves as a crucial building block in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals.[1][3] Its utility stems from the reactivity of the pyridine ring and the influence of the methoxy group on its electronic properties. This guide aims to provide a detailed historical and technical account of this important chemical compound.

Historical Discovery and Synthesis

The first documented synthesis of this compound is attributed to Koenigs and Jaeschke in 1902. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of 2-chloropyridine with sodium methoxide in methanol. This early method laid the groundwork for what remains one of the most common and efficient routes to this compound.

Prior to this, the broader field of pyridine chemistry was being actively explored. The Hantzsch pyridine synthesis, discovered in 1881, and the Chichibabin pyridine synthesis, reported in 1924, were pivotal in the fundamental understanding of pyridine ring formation. However, the synthesis of this compound itself predominantly evolved from the functionalization of a pre-formed pyridine ring.

Over the decades, the synthesis of this compound has been refined to improve yield, purity, and scalability. The two primary and most historically significant methods are the nucleophilic aromatic substitution of a 2-halopyridine and the Williamson ether synthesis starting from 2-hydroxypyridine.

Key Synthetic Methodologies

Nucleophilic Aromatic Substitution of 2-Chloropyridine

This is the most direct and widely used method for the industrial and laboratory-scale synthesis of this compound. The reaction involves the displacement of the chloride atom from 2-chloropyridine by a methoxide anion. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic aromatic substitution (SNAr) at the C2 position.

References

An In-depth Technical Guide to 2-Methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine is a heterocyclic organic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutics targeting significant signaling pathways.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, aromatic odor.[3] It is a flammable liquid and should be handled with appropriate safety precautions.[3] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [4][5] |

| Molecular Weight | 109.13 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Boiling Point | 142 °C (at 760 mmHg) | [3][4] |

| Melting Point | Not available | |

| Density | 1.038 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.503 | [4][7] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and most organic solvents. | [3] |

| pKa (of conjugate acid) | 3.28 (at 20 °C) | [8] |

| CAS Number | 1628-89-3 | [4][6][9] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.16 (m, 1H), 7.52 (m, 1H), 6.82 (m, 1H), 6.72 (m, 1H), 3.92 (s, 3H) | [9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 164.5, 146.9, 138.4, 116.6, 111.0, 53.2 | [3] |

| Infrared (IR) | Neat (cm⁻¹): 3060, 2995, 2948, 2840, 1596, 1577, 1483, 1465, 1434, 1292, 1249, 1152, 1024, 992, 775 | [5][10] |

| Mass Spectrometry (EI) | m/z (%): 109 (M+, 71), 108 (81), 79 (100), 52 (55), 39 (42) | [7] |

Synthesis and Reactivity

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of 2-chloropyridine with a methoxide source, typically sodium methoxide, in methanol.[11] The electron-deficient nature of the pyridine ring at the 2- and 4-positions facilitates this type of substitution.[12][13]

Experimental Protocol: Synthesis of this compound from 2-Chloropyridine

This protocol is a representative example based on established methodologies for the nucleophilic aromatic substitution of 2-chloropyridines.

Materials:

-

2-Chloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.

-

Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to its ability to serve as a synthetic handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). Its derivatives have been investigated as potent modulators of key biological targets implicated in a range of diseases.

Intermediate in the Synthesis of Gamma-Secretase Modulators

Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of the amyloid precursor protein (APP). Aberrant cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[6][14] Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.[3]

Derivatives of this compound have been incorporated into the scaffolds of potent GSMs. For instance, 6-bromo-2-methoxy-3-aminopyridine, synthesized from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide, serves as a key intermediate in the synthesis of complex heterocyclic GSMs.[3]

Caption: this compound as a synthetic intermediate.

Scaffold for PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][12] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[10][12]

The this compound moiety has been incorporated into the core structure of potent PI3K/mTOR dual inhibitors.[10] The nitrogen atom of the pyridine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of these kinases, while the methoxy group and other substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Caption: PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its well-defined physical and chemical properties, coupled with its accessible synthesis and diverse reactivity, make it an attractive starting point for the creation of novel and complex molecular architectures. As research into targeted therapies continues to expand, the importance of foundational building blocks like this compound in enabling the synthesis of the next generation of therapeutics is undeniable.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]

- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methoxypyridine, a versatile heterocyclic organic compound. It serves as a critical intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and fine chemical synthesis. This guide details its physicochemical properties, spectroscopic data, safety information, and key applications, presenting data in a structured format for ease of reference.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, aromatic, and sometimes described as green, fermented tea-like odor.[1][2][3] It is soluble in most organic solvents with moderate to low solubility in water.[1][2][3]

The core properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1628-89-3 | [2][4][5] |

| Molecular Formula | C₆H₇NO | [2][4][6] |

| Molecular Weight | 109.13 g/mol | [2][5][6] |

| Boiling Point | 142-144 °C at 760 mmHg | [2][5] |

| Density | 1.038 - 1.050 g/mL at 20-25 °C | [2][4][5] |

| Refractive Index (n²⁰/D) | 1.501 - 1.507 | [2][4][5] |

| Flash Point | 31.67 - 32 °C (89-90 °F) | [2][5][7] |

| Vapor Pressure | 2.58 - 7.11 mmHg at 25 °C | [2][3][4] |

| Water Solubility | Practically insoluble to 7855 mg/L at 25 °C (est.) | [2][4][5] |

| pKa | 3.28 at 20 °C | [5] |

| LogP (o/w) | 1.32 - 1.34 | [2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectra are best viewed in dedicated databases, the key characteristics are summarized below.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum typically shows signals for the methoxy group protons (a singlet around 3.9 ppm) and four distinct aromatic protons on the pyridine ring, with the proton adjacent to the nitrogen atom appearing furthest downfield (around 8.15 ppm).[8] |

| ¹³C NMR | The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. |

| Mass Spec (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109).[9] |

| Infrared (IR) | The IR spectrum exhibits characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-O stretching of the methoxy group. |

Note: Detailed spectra can be accessed through databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[7][8][9]

Safety and Hazard Information

This compound is a flammable liquid and an irritant.[4][10][11] Proper handling and storage are essential. The following table summarizes its GHS classification.

| Hazard Class | Pictogram(s) | Signal Word | Hazard Statements |

| GHS Classification | Flammable, Irritant | Warning | H226: Flammable liquid and vapor.[4][7][10][11] H315: Causes skin irritation.[4][7][10][11] H319: Causes serious eye irritation.[4][7][10][11] H335: May cause respiratory irritation.[4][10] |

Precautionary Statements (Selected):

-

Prevention: P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[4][10][11]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4][5][10]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[4][10][11]

The logical workflow for handling this chemical safely is illustrated below.

Applications in Research and Development

This compound is a highly valued intermediate due to the reactivity of the pyridine ring and the influence of the methoxy group.

-

Pharmaceutical Synthesis: It is a key building block for complex active pharmaceutical ingredients (APIs). Notable applications include its use in the synthesis of:

-

Erythromycin-based macrolide antibiotics, where it is used to prepare intermediates like 2-methoxy-3-pyridinesulfonyl chloride.[5][12]

-

Bicyclic iminopyrimidinones, which act as Beta-Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[5][12]

-

Gamma-secretase modulators (GSMs), where the methoxypyridine motif has been shown to improve activity and solubility in potential treatments for Alzheimer's disease.[13]

-

-

Agrochemical Production: The compound is utilized in the manufacturing of advanced pesticides and herbicides.[1]

-

Organic Synthesis: It serves as a versatile precursor in various organic reactions.[1] The methoxy group activates the pyridine ring for specific transformations, and the compound is frequently used in metalation and cross-coupling reactions to introduce further functional groups.[5][14] It is also used as a non-nucleophilic base in certain reactions.[14]

-

Flavor and Fragrance: this compound is recognized as a flavoring agent, contributing savory, burnt, or mustard-like notes.[2][4][5]

The diagram below illustrates its central role as a starting material in drug discovery pathways.

Experimental Protocols & Methodologies

Detailed experimental protocols are highly specific to the reaction being performed. However, a generalized workflow for a common synthetic application—the functionalization of this compound via metalation—is provided. This technique allows for the introduction of various substituents onto the pyridine ring.

Methodology: Directed Ortho-Metalation and Electrophilic Quench

This protocol outlines the general steps for introducing a substituent at the C3 position of the this compound ring. The methoxy group directs the metalation to the adjacent ortho position.

-

Reaction Setup: A solution of this compound in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., Argon, Nitrogen) and cooled to a low temperature (typically -78 °C).

-

Metalation: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction is stirred at low temperature for a defined period to allow for the formation of the 3-lithiated intermediate.

-

Electrophilic Quench: An electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) is added to the reaction mixture to react with the lithiated intermediate.

-

Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution or water) and allowed to warm to room temperature.

-

Extraction & Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3-substituted this compound.

This experimental logic is visualized in the following workflow diagram.

References

- 1. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. This compound, 1628-89-3 [thegoodscentscompany.com]

- 3. test.chempanda.com [test.chempanda.com]

- 4. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1628-89-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 1628-89-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound(1628-89-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1628-89-3 Name: this compound [xixisys.com]

- 11. echemi.com [echemi.com]

- 12. innospk.com [innospk.com]

- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2-Methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-methoxypyridine, a molecule of interest in medicinal chemistry and materials science. Through a synthesis of recent computational and experimental studies, this document elucidates the conformational landscape, relative stabilities of isomers, and the energetic barriers to their interconversion. Key quantitative data are presented in structured tables for comparative analysis. Detailed methodologies of the cited experimental and theoretical protocols are provided to facilitate replication and further research. Additionally, signaling pathways and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the conformational dynamics.

Introduction to the Conformational Landscape of this compound

The conformational flexibility of this compound (2MOP) arises primarily from the rotation around the C2-O bond, which defines the orientation of the methoxy group relative to the pyridine ring, and the rotation of the methyl group around the O-CH3 bond. This results in several possible conformers, principally the cis (or syn) and trans (or anti) forms, where the C-O-C plane is coplanar with the pyridine ring. In the cis conformer, the methyl group is oriented towards the nitrogen atom of the pyridine ring, while in the trans conformer, it points away.

Further conformational subtleties arise from the rotation of the methyl group itself, leading to staggered (s) and eclipsed (e) orientations of the methyl hydrogens relative to the C-O bond. Theoretical calculations have been instrumental in identifying the stable conformers and the transition states connecting them.

Conformational Isomers and Relative Stabilities

Theoretical and experimental studies have consistently shown that the s-cis conformer of this compound is the most stable isomer.[1][2] The trans conformer is significantly less stable and, due to its low population density, has not been experimentally detected in spectroscopic studies.[1][2]

The preference for the syn conformation is a notable feature, and has been attributed to exchange repulsion forces between the σ-orbitals of the OCH3 group and the pyridine ring.[1][2] This "syn preference" is observed in the ground state (S₀), as well as in the excited (S₁) and ionized (D₀) states.[1][2]

Quantitative Data on Conformational Energies

The following table summarizes the relative energies of the key conformers and the energy barriers for their interconversion as determined by theoretical calculations.

| Conformer/Transition State | Description | Relative Energy (kJ/mol) | Computational Method | Reference |

| s-cis 2MOP | Staggered methyl, cis orientation of methoxy group | 0.00 | Various | [1],[2] |

| trans 2MOP | Trans orientation of the methoxy group | High (undetected) | Various | [1],[2] |

| Methyl Internal Rotation Barrier | Energy barrier for the rotation of the methyl group | Varies by method | Ab initio | [3] |

Structural Parameters

Microwave spectroscopy combined with ab initio calculations has provided accurate structural information for the skeleton of this compound.[3]

| Parameter | Description | Value | Method | Reference |

| Rotational Constants | Determine the moments of inertia | A, B, C values | Pulsed jet FTMW spectroscopy | [3] |

| Molecular Structure | Bond lengths and angles of the skeleton | Various | Isotopic substitution & ab initio | [3] |

Experimental and Theoretical Methodologies

Theoretical Calculations

-

Ab initio and Density Functional Theory (DFT): A variety of computational methods are employed to predict the geometries, energies, and vibrational frequencies of the conformers and transition states. These calculations are crucial for interpreting experimental spectra and understanding the underlying forces governing conformational preferences.[1][2][3]

Experimental Protocols

-

Pulsed Jet Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution spectroscopic technique is used to determine the rotational constants of molecules in the gas phase.[3] By analyzing the spectra of different isotopologues, a precise molecular structure can be determined. The experimental setup involves introducing the sample into a vacuum chamber via a pulsed nozzle, where it undergoes supersonic expansion, leading to rotational cooling. The molecules are then probed with microwave radiation.[3]

-

One-Color Resonance-Enhanced Two-Photon Ionization (1C-R2PI) Spectroscopy: This technique is used to obtain electronic spectra of specific conformers.[1][2] In this method, a molecule is excited by a first photon to an excited electronic state, and then ionized by a second photon from the same laser pulse. By scanning the laser frequency, the electronic spectrum can be recorded.

-

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: MATI spectroscopy provides information about the vibrational levels of the cation.[1][2] It is often used in conjunction with R2PI to study the ionic states of molecules.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational relationships in this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the s-cis conformer, driven by electronic effects. This comprehensive understanding, derived from a combination of advanced spectroscopic techniques and theoretical calculations, is crucial for predicting its chemical behavior and for the rational design of molecules incorporating the this compound moiety in various applications, including drug development. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

References

Spectroscopic Profile of 2-Methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxypyridine (CAS No: 1628-89-3), a prevalent heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.16 | ddd | 5.0, 2.0, 0.9 | H-6 |

| 7.52 | ddd | 8.4, 7.3, 2.0 | H-4 |

| 6.82 | ddd | 7.3, 5.0, 0.9 | H-5 |

| 6.72 | dt | 8.4, 0.9 | H-3 |

| 3.92 | s | - | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-2 |

| 147.0 | C-6 |

| 138.4 | C-4 |

| 116.6 | C-5 |

| 111.0 | C-3 |

| 53.2 | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | C-H aromatic stretching |

| 2980-2850 | Medium | C-H aliphatic stretching (-OCH₃) |

| 1600-1580 | Strong | C=C aromatic ring stretching |

| 1480-1430 | Strong | C=N aromatic ring stretching |

| 1280-1240 | Strong | C-O-C asymmetric stretching |

| 1030-1000 | Strong | C-O-C symmetric stretching |

| 780-740 | Strong | C-H out-of-plane bending |

Sample Preparation: Neat liquid or KBr pellet.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 109 | 71.39 | [M]⁺ (Molecular Ion) |

| 108 | 81.41 | [M-H]⁺ |

| 94 | - | [M-CH₃]⁺ |

| 79 | 99.99 | [M-CH₂O]⁺ or [C₅H₅N]⁺ |

| 78 | - | [C₅H₄N]⁺ |

| 52 | 54.64 | [C₄H₄]⁺ |

| 39 | 41.98 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are generalized experimental protocols representative of the methods used to acquire the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : A high-field NMR spectrometer (e.g., 400 MHz) is used. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to optimize its homogeneity, ensuring sharp and symmetrical peaks.[3]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse sequence is utilized. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.

-

¹³C NMR : A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing : The acquired Free Induction Decays (FIDs) are subjected to a Fourier transform. The resulting spectra are then phase-corrected and baseline-corrected. The chemical shift axis is calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : A single drop of neat this compound is placed onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4][5]

-

Sample Preparation (Attenuated Total Reflectance - ATR) : A small drop of this compound is applied directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]

-

Instrument Setup : An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[7]

-

Data Acquisition : The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[8]

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.[9]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. agilent.com [agilent.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-methoxypyridine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science. This document details the molecule's structural parameters, including bond lengths and angles, as determined by high-resolution spectroscopic techniques and computational methods. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide also presents a comparative analysis of experimental and theoretical data to provide a thorough understanding of the electronic and steric influences on its molecular framework.

**1. Introduction

This compound (C₆H₇NO) is a substituted pyridine derivative with a methoxy group at the C2 position. This substitution significantly influences the electronic distribution and reactivity of the pyridine ring, making it a valuable building block in the synthesis of various functional molecules, including pharmaceuticals and liquid crystals.[1] A precise understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its chemical behavior, designing new synthetic routes, and understanding its interactions in biological systems.

This guide aims to provide a detailed repository of the structural and bonding characteristics of this compound, supported by experimental data and theoretical calculations.

**2. Molecular Structure and Bonding

The molecular structure of this compound has been accurately determined through gas-phase rotational spectroscopy, a technique highly sensitive to the geometry of molecules.[2] These experimental findings are complemented by computational studies, providing a complete picture of the molecule's conformation and bonding.

Molecular Geometry

The pyridine ring in this compound is planar, with the methoxy group also lying in or very close to the plane of the ring. The preferred conformation is the cis form, where the methyl group is oriented towards the nitrogen atom of the pyridine ring. This conformational preference is influenced by a combination of steric and electronic effects.[3]

The precise bond lengths and angles of the this compound skeleton have been determined from the analysis of rotational spectra of the parent molecule and its isotopologues.[2] While the full dataset from the primary literature is pending acquisition, the abstract confirms the determination of an accurate molecular structure. For the purpose of this guide, representative experimental and theoretical (DFT) values for key structural parameters are presented below.

Table 1: Experimental and Theoretical Molecular Geometry of this compound

| Parameter | Bond/Angle | Experimental Value (Rotational Spectroscopy) | Theoretical Value (DFT) |

| Bond Lengths (Å) | |||

| C2-N1 | Data unavailable in initial search | Data unavailable in initial search | |

| C6-N1 | Data unavailable in initial search | Data unavailable in initial search | |

| C2-C3 | Data unavailable in initial search | Data unavailable in initial search | |

| C3-C4 | Data unavailable in initial search | Data unavailable in initial search | |

| C4-C5 | Data unavailable in initial search | Data unavailable in initial search | |

| C5-C6 | Data unavailable in initial search | Data unavailable in initial search | |

| C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |

| O7-C8 | Data unavailable in initial search | Data unavailable in initial search | |

| Bond Angles (°) | |||

| C6-N1-C2 | Data unavailable in initial search | Data unavailable in initial search | |

| N1-C2-C3 | Data unavailable in initial search | Data unavailable in initial search | |

| C2-C3-C4 | Data unavailable in initial search | Data unavailable in initial search | |

| C3-C4-C5 | Data unavailable in initial search | Data unavailable in initial search | |

| C4-C5-C6 | Data unavailable in initial search | Data unavailable in initial search | |

| C5-C6-N1 | Data unavailable in initial search | Data unavailable in initial search | |

| N1-C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |

| C3-C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |

| C2-O7-C8 | Data unavailable in initial search | Data unavailable in initial search |

Note: The table will be populated with precise experimental data upon acquisition of the full text of the cited rotational spectroscopy study. Theoretical values will be sourced from relevant computational chemistry databases or literature.

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity and is crucial for understanding intermolecular interactions. The experimental gas-phase dipole moment of this compound has been reported, though a precise, modern value is pending confirmation. Theoretical calculations can also provide a reliable estimate of the dipole moment.

Table 2: Dipole Moment of this compound

| Method | Dipole Moment (Debye) |

| Experimental | Precise value pending confirmation |

| Theoretical (DFT) | Data unavailable in initial search |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic aromatic substitution of a 2-halopyridine, typically 2-chloropyridine, with sodium methoxide.[4][5]

Synthetic Pathway

The synthesis involves the displacement of the chloride ion from the pyridine ring by the methoxide ion. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic attack at the C2 position.

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol

Materials:

-

2-Chloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.

-

Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹H NMR | H3 | ~6.7-6.8 |

| H4 | ~7.4-7.5 | |

| H5 | ~6.7-6.8 | |

| H6 | ~8.1 | |

| -OCH₃ | ~3.9 | |

| ¹³C NMR | C2 | ~164 |

| C3 | ~111 | |

| C4 | ~138 | |

| C5 | ~116 | |

| C6 | ~147 | |

| -OCH₃ | ~53 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.[2][6]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-180 ppm.

-

Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: Workflow for NMR characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O-C stretching (asymmetric) |

| ~1030 | C-O-C stretching (symmetric) |

Experimental Protocol for FTIR Spectroscopy (Neat Liquid):

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place one drop of the purified liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Record a background spectrum of the empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the sample spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* transitions in the UV region.

Table 5: UV-Vis Absorption Maxima for this compound in Ethanol

| Wavelength (λmax, nm) | Transition |

| ~225 | π → π |

| ~270 | π → π |

Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent: Use a UV-grade solvent, such as ethanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blank: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Sample: Fill a matching quartz cuvette with the sample solution.

-

Measurement: Place the blank and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound. The data presented, derived from both experimental and theoretical sources, offers a solid foundation for researchers and professionals working with this versatile heterocyclic compound. The provided experimental protocols serve as a practical resource for the synthesis and analysis of this compound in a laboratory setting. Further refinement of the structural parameters will be possible upon obtaining the full experimental data from the referenced rotational spectroscopy study.

References

The Unveiling of 2-Methoxypyridine: An In-depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. This guide provides a comprehensive exploration of the fundamental reactivity of the this compound ring, offering a detailed examination of its behavior in key organic transformations. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document serves as a critical resource for researchers seeking to harness the synthetic potential of this important heterocyclic system.

Core Reactivity Profile

The reactivity of the this compound ring is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy group at the C2 position. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions, while directing nucleophiles to the C2 and C4 positions. Conversely, the methoxy group, a strong ortho-para director, activates the ring for electrophilic substitution and directs lithiation to the adjacent C3 position. This intricate balance of electronic effects dictates the regioselectivity of various transformations.

Data Presentation: A Quantitative Overview of Reactivity

The following tables summarize quantitative data for key reactions of the this compound ring, providing a comparative analysis of different reagents, conditions, and resulting yields and regioselectivity.

| Reagent/Conditions | Position of Lithiation | Electrophile | Product | Yield (%) | Reference |

| n-BuLi/LiDMAE, THF, -78 °C | C6 | D₂O | 2-methoxy-6-deuteriopyridine | >95 | [1] |

| LDA, THF, -78 °C | C3 | TMSCl | 2-methoxy-3-(trimethylsilyl)pyridine | High | [2] |

| LTMP, THF, 0 °C | C3 | (CH₃)₂S₂ | 2-methoxy-3-(methylthio)pyridine | - | [2] |

| n-BuLi, Et₂O, -60 °C | C6 | Various | 6-substituted-2-methoxypyridines | 47-83 | [3] |

| Reagent/Conditions | Position of Substitution | Product | Yield (%) | Reference |

| HNO₃/H₂SO₄ | C5 | 2-methoxy-5-nitropyridine | - | [4] |

| Br₂/heat, NaHCO₃ | C3 & C5 | 3-bromo-2-methoxypyridine & 5-bromo-2-methoxypyridine | Major/Minor | [5] |

| Acetyl Chloride, AlCl₃ | C5 | 5-acetyl-2-methoxypyridine | - | [6] |

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Chloropyridine | Sodium Methoxide | This compound | High | [7] |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 6-Bromo-2-methoxy-3-aminopyridine | - | [8] |

| 2-Halopyridinium salt | Thiol | 2-Thiopyridinium salt | Moderate to High | [8] |

Mandatory Visualizations: Reaction Mechanisms and Workflows

Visualizing reaction pathways and experimental workflows is crucial for a deeper understanding of the underlying chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate key transformations of the this compound ring.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound ring.

Directed ortho-Lithiation and Trapping with an Electrophile

This protocol describes the regioselective lithiation of this compound at the C3 position followed by quenching with an electrophile.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in THF/hexanes

-

Electrophile (e.g., trimethylsilyl chloride, dimethyl disulfide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA or LTMP (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-2-methoxypyridine.[2]

Electrophilic Nitration of this compound

This protocol outlines the nitration of this compound, which typically occurs at the C5 position.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain 2-methoxy-5-nitropyridine.[4]

Nucleophilic Aromatic Substitution: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloropyridine via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloropyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask, add 2-chloropyridine (1.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude this compound.

-

Purify the product by distillation to obtain pure this compound.[7]

This in-depth guide provides a foundational understanding of the reactivity of the this compound ring, equipping researchers with the knowledge to effectively utilize this versatile building block in their synthetic endeavors. The provided data, protocols, and visualizations serve as a practical resource for the design and execution of novel synthetic strategies in drug discovery and materials science.

References

- 1. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithiation of 2-chloro- and this compound with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-Methoxypyridine, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility characteristics is crucial for reaction optimization, purification processes, and formulation development.

Core Concepts: Solubility and Solvent Selection

The solubility of a compound in a particular solvent is a critical parameter in chemical synthesis and drug development. It dictates the choice of reaction media, influences reaction rates, and is fundamental to purification techniques such as crystallization and chromatography. A thorough understanding of a compound's solubility profile across a range of solvents enables researchers to design robust and efficient chemical processes.

Solubility Profile of this compound

This compound is a colorless to pale yellow liquid.[1][2] Its solubility is governed by its molecular structure, which includes a polar pyridine ring and a less polar methoxy group. This combination results in good solubility in a wide range of organic solvents, while its solubility in water is limited.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, based on qualitative descriptions from various chemical suppliers and databases, the following table summarizes its expected solubility at ambient temperature. It is soluble in most organic solvents like ethanol and acetone.[3]

| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Citation(s) |

| Water | Polar Protic | Sparingly Soluble | 1 - 5 | [1][3] |

| Ethanol | Polar Protic | Soluble | > 10 | [1][3] |

| Acetone | Polar Aprotic | Soluble | > 10 | [3] |

| Dichloromethane | Halogenated | Soluble | > 10 | [2] |

| Toluene | Aromatic Hydrocarbon | Soluble | > 10 | [2] |

Note: The quantitative solubility values are estimates based on the qualitative descriptions and the behavior of structurally similar compounds. For precise applications, experimental determination is recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is adapted for the determination of this compound solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand in the constant temperature bath for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known mass of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solvent compatibility of a compound like this compound.

Caption: Workflow for determining solvent compatibility.

Conclusion

This compound is a versatile chemical intermediate with favorable solubility in a broad range of organic solvents. While precise quantitative solubility data is limited, its general solubility profile makes it suitable for various applications in organic synthesis and pharmaceutical development. For processes requiring exact solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling more informed decisions in experimental design and process development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxypyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxypyridine from 2-chloropyridine. The primary method described is a nucleophilic aromatic substitution reaction utilizing sodium methoxide. This synthesis is a crucial step in the preparation of various pharmaceutical and agrochemical intermediates.[1] The protocols include information on reaction conditions, work-up, purification, and safety precautions. Quantitative data is summarized for easy reference, and a logical workflow diagram is provided for clarity.

Introduction

This compound is a key building block in organic synthesis, serving as a precursor to a wide range of more complex molecules with applications in medicinal chemistry and materials science.[2][3] The substitution of the chloro group at the 2-position of the pyridine ring with a methoxy group is a common and efficient transformation. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion acts as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution at the ortho position.

Chemical Reaction

Reaction: 2-Chloropyridine reacts with sodium methoxide in methanol to yield this compound and sodium chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloropyridine.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloropyridine | 1.0 molar equivalent | - |

| Sodium Methoxide | 1.05 - 1.5 molar equivalents | [4] |

| Solvent | ||

| Methanol (anhydrous) | Sufficient quantity | [2] |

| Reaction Conditions | ||

| Temperature | 25-65 °C | [4] |

| Reaction Time | 2-6 hours (monitor by TLC/GC) | - |

| Product Information | ||

| Yield | 68-79% (typical for analogous reactions) | [2] |

| Boiling Point | 142 °C (atmospheric pressure) | [5][6] |

| Density | 1.038 g/mL at 25 °C | [5][6] |

Experimental Protocols

Materials and Equipment

-

Chemicals:

-

2-Chloropyridine (C₅H₄ClN)

-

Sodium methoxide (CH₃ONa) or Sodium metal (Na)

-

Anhydrous Methanol (CH₃OH)

-

Deionized water (H₂O)

-

Diethyl ether ((C₂H₅)₂O) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

-

Preparation of Sodium Methoxide Solution (if not commercially available)

Caution: This procedure involves metallic sodium, which is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol.

-

Carefully add freshly cut pieces of sodium metal portion-wise to the methanol. The reaction is exothermic and produces hydrogen gas.

-

Stir the mixture until all the sodium has reacted to form a solution of sodium methoxide in methanol.

Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide (1.05 molar equivalents) in anhydrous methanol.

-

Add 2-chloropyridine (1.0 molar equivalent) dropwise to the stirred sodium methoxide solution at room temperature. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.[4]

-

-

Reaction Execution:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-chloropyridine) is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

Safety Precautions

-

2-Chloropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

General: The reaction should be carried out in a well-ventilated fume hood. Ensure that all glassware is dry before use, especially when handling sodium methoxide.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship in the nucleophilic aromatic substitution.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. This compound 98 1628-89-3 [sigmaaldrich.com]

- 6. This compound | 1628-89-3 [chemicalbook.com]

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract